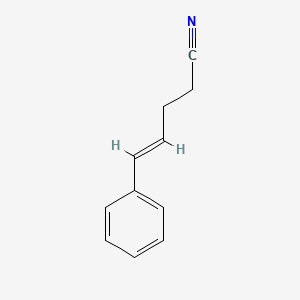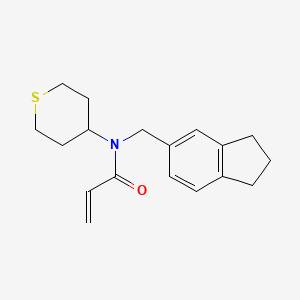
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is not fully understood, but it is believed to act by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and plays a role in the production of pro-inflammatory cytokines. By inhibiting NF-κB, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A can reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Modulation of the immune response: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to modulate the immune response by reducing the activation of immune cells such as T cells and macrophages.
3. Reduction of inflammation: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. High potency: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to be highly potent, meaning that it can be used at low concentrations.
2. Selectivity: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to be selective for NF-κB, meaning that it does not affect other transcription factors.
3. Stability: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is stable under a variety of conditions, making it suitable for use in lab experiments.
Some of the limitations of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A include:
1. Limited solubility: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has limited solubility in water, which can make it difficult to work with in some experiments.
2. Limited availability: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is a synthetic compound and may not be readily available for use in some labs.
3. Lack of clinical data: While N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has shown promise in animal models, there is limited clinical data on its efficacy and safety in humans.
Direcciones Futuras
There are a number of future directions for research on N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A in humans.
2. Combination therapy: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A may be used in combination with other drugs to enhance its therapeutic effects.
3. Alternative delivery methods: The limited solubility of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A may be overcome by developing alternative delivery methods such as nanoparticles or liposomes.
4. Investigation of other disease states: Further investigation is needed to determine the potential of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A in other disease states, such as cancer or autoimmune diseases.
In conclusion, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is a synthetic compound with promising anti-inflammatory and immunomodulatory properties. While there is still much to be learned about its mechanism of action and potential therapeutic applications, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A represents a promising area of research for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A involves a multi-step process that begins with the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid. This is followed by the formation of the corresponding acid chloride, which is then reacted with thian-4-ylamine to yield the desired product. The final step involves the addition of prop-2-enamide to the indene ring system.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of disease states. Some of the areas of research include:
1. Inflammatory Bowel Disease (IBD): N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have anti-inflammatory effects in animal models of IBD, making it a promising candidate for the treatment of this disease.
2. Rheumatoid Arthritis (RA): Studies have shown that N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A can suppress the production of pro-inflammatory cytokines in RA patients, indicating its potential as a therapeutic agent.
3. Multiple Sclerosis (MS): N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have immunomodulatory effects in animal models of MS, suggesting its potential as a treatment for this disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-2-18(20)19(17-8-10-21-11-9-17)13-14-6-7-15-4-3-5-16(15)12-14/h2,6-7,12,17H,1,3-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPOABMVUSQJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC2=C(CCC2)C=C1)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid](/img/structure/B2849922.png)
![1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849923.png)
![rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride, cis](/img/no-structure.png)
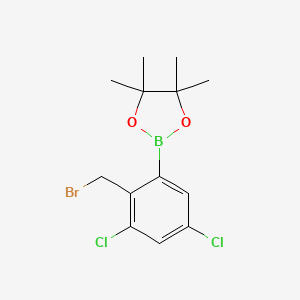
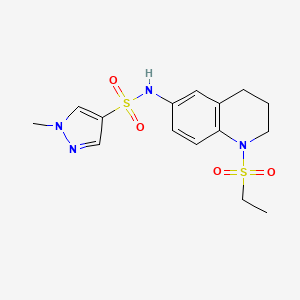
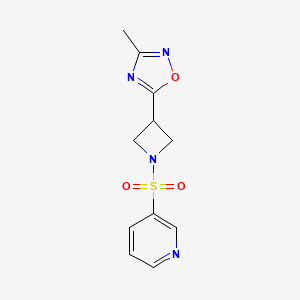
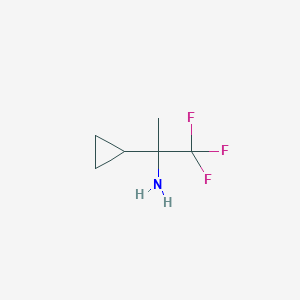
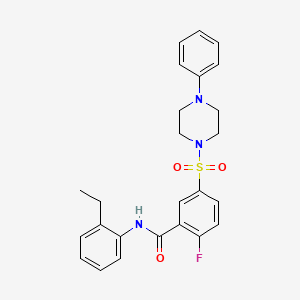
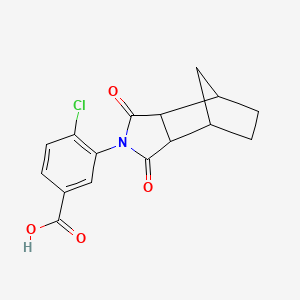
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)ethanone](/img/structure/B2849938.png)
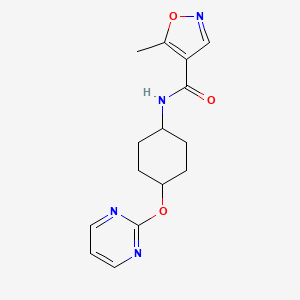
![4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2849940.png)
